molecular formula C17H25N3O3S B8411715 N-[2-benzyloxy-1-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-2-methyl-propane-2-sulfinamide

N-[2-benzyloxy-1-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-2-methyl-propane-2-sulfinamide

Cat. No. B8411715
M. Wt: 351.5 g/mol
InChI Key: VFXMQPGFPCODKD-UHFFFAOYSA-N
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Patent
US09409866B2

Procedure details

To a solution of N-(1-(benzyloxy)-2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl)-2-methylpropane-2-sulfinamide (example 112c, 1.2 g, 2.73 mmol) in methanol (15 ml) was added a 4.0M solution of hydrochloric acid in Dioxane (2.05 ml, 8.19 mmol). The reaction mixture was stirred at room temperature for 2 hours. Volatiles were removed in vacuo and the residue was dissolved in ethyl acetate. The organic phase was extracted with a 1.0M aqueous solution of sodium bicarbonate and the organic phase was collected. The aqueous phase was back-extracted with ethyl acetate. The combined organic phases were dried over sodium sulfate and evaporated down to dryness. The crude material was purified by flash chromatography on silica eluting with a heptane\ethyl acetate gradient to yield the title compound (577 mg, 85%) as a light yellow oil. MS (ESI, m/z): 248.6 (M+H+).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.05 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][C:10]([NH:18]S(C(C)(C)C)=O)([C:12]1[N:16]=[C:15]([CH3:17])[O:14][N:13]=1)[CH3:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.O1CCOCC1>CO>[CH2:1]([O:8][CH2:9][C:10]([C:12]1[N:16]=[C:15]([CH3:17])[O:14][N:13]=1)([NH2:18])[CH3:11])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC(C)(C1=NOC(=N1)C)NS(=O)C(C)(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
2.05 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatiles were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with a 1.0M aqueous solution of sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
the organic phase was collected
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was back-extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated down to dryness
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silica eluting with a heptane\ethyl acetate gradient

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(C)(N)C1=NOC(=N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 577 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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